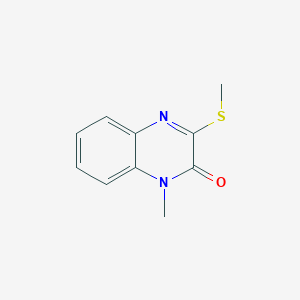
1-methyl-3-(methylthio)quinoxalin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-methyl-3-(methylthio)quinoxalin-2(1H)-one is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. This compound belongs to the quinoxaline family and is known for its unique chemical structure, which makes it an attractive target for drug discovery.
作用机制
The exact mechanism of action of 1-methyl-3-(methylthio)quinoxalin-2(1H)-one is not fully understood. However, it has been suggested that this compound may exert its biological effects by inhibiting various enzymes and signaling pathways that are involved in the progression of diseases.
Biochemical and Physiological Effects:
Studies have shown that 1-methyl-3-(methylthio)quinoxalin-2(1H)-one can induce cell cycle arrest and apoptosis in cancer cells. It has also been reported to exhibit antifungal and antibacterial properties by inhibiting the growth and proliferation of these microorganisms. Furthermore, this compound has been shown to have neuroprotective effects and could potentially be used in the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
The advantages of using 1-methyl-3-(methylthio)quinoxalin-2(1H)-one in lab experiments include its unique chemical structure, which makes it an attractive target for drug discovery. Additionally, this compound has been shown to exhibit a wide range of biological activities, making it a versatile tool for studying various diseases.
However, there are also limitations associated with the use of 1-methyl-3-(methylthio)quinoxalin-2(1H)-one in lab experiments. For example, the exact mechanism of action of this compound is not fully understood, which makes it difficult to design experiments that target specific pathways. Additionally, the synthesis of this compound can be challenging and may require specialized equipment and expertise.
未来方向
There are several future directions for the research on 1-methyl-3-(methylthio)quinoxalin-2(1H)-one. One potential area of focus is the development of novel drugs based on this compound that could be used in the treatment of various diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to identify potential targets for drug development. Finally, researchers could explore the potential use of 1-methyl-3-(methylthio)quinoxalin-2(1H)-one in combination with other drugs to enhance its therapeutic effects.
合成方法
The synthesis of 1-methyl-3-(methylthio)quinoxalin-2(1H)-one involves the condensation of 2-aminomethylbenzimidazole with methylthioacetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is then followed by the cyclization of the resulting intermediate to form the final product.
科学研究应用
1-methyl-3-(methylthio)quinoxalin-2(1H)-one has been extensively studied for its potential therapeutic applications. It has been reported to exhibit a wide range of biological activities, including anticancer, antifungal, and antibacterial properties. Several studies have also suggested that this compound may have neuroprotective effects and could be used in the treatment of neurodegenerative diseases.
属性
IUPAC Name |
1-methyl-3-methylsulfanylquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2OS/c1-12-8-6-4-3-5-7(8)11-9(14-2)10(12)13/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKBQKPKIIPHBQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C(C1=O)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{3-[3-(5-propyl-2-pyrimidinyl)phenyl]-1H-pyrazol-1-yl}-2-butanol](/img/structure/B6033528.png)


![1-(3-chlorophenyl)-4-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]piperazine](/img/structure/B6033552.png)
![N-methyl-N-[(1-methyl-2-piperidinyl)methyl]-2-(phenoxymethyl)-1,3-oxazole-4-carboxamide](/img/structure/B6033553.png)
![5-[1-(2-methyl-3-furoyl)-2-pyrrolidinyl]-N-(4-methylphenyl)-2-thiophenecarboxamide](/img/structure/B6033559.png)
![4-{6-[4-(cyclohexylcarbonyl)-1-piperazinyl]-4-pyrimidinyl}morpholine](/img/structure/B6033564.png)
![6-[4-(cyclopentyloxy)phenyl]-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B6033566.png)
![6-fluoro-3-[2-(2-hydroxyethoxy)ethyl]quinazolin-4(3H)-one](/img/structure/B6033567.png)
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-(1-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-4-piperidinyl)propanamide](/img/structure/B6033575.png)
![2-methoxy-N-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}acetamide](/img/structure/B6033577.png)
![ethyl [1-({[1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)cyclohexyl]acetate](/img/structure/B6033583.png)
![ethyl 7-cyclopropyl-3-(2,5-dimethylbenzyl)-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B6033590.png)
